molecular formula C6H5BrN2O3 B586537 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one CAS No. 153888-45-0

5-Bromo-1-methyl-3-nitropyridin-2(1H)-one

Cat. No. B586537
Key on ui cas rn: 153888-45-0
M. Wt: 233.021
InChI Key: VFWZQRFZMKHGOY-UHFFFAOYSA-N
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Patent
US07994325B2

Procedure details

Cesium carbonate (44.6 g, 137 mmol) was added to a solution of 5-bromo-2-hydroxy-3-nitropyridine (20.0 g, 91.3 mmol) and iodomethane (19.4 g, 137 mmol) in N,N-dimethylformamide (500 mL). After 18 h, the reaction mixture was quenched with water. The mixture was extracted with ethyl acetate (3×), and the combined organic extracts were washed with water, saturated brine, dried over sodium sulfate, filtered and concentrated. MS 233.1 (MI).
Name
Cesium carbonate
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Cs+].[Cs+].[Br:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[C:11](O)=[N:12][CH:13]=1.IC>CN(C)C=O>[Br:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[C:1](=[O:4])[N:12]([CH3:11])[CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
44.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)O)[N+](=O)[O-]
Name
Quantity
19.4 g
Type
reactant
Smiles
IC
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
the combined organic extracts were washed with water, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC=1C=C(C(N(C1)C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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